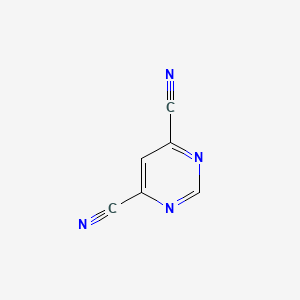

Pyrimidine-4,6-dicarbonitrile

描述

Contextualizing Pyrimidine-4,6-dicarbonitrile within Nitrogen Heterocyclic Chemistry

This compound belongs to the pyrimidine (B1678525) family, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 in a six-membered ring. wikipedia.orggrowingscience.com This structure is a cornerstone of numerous biologically significant molecules. chemicalbook.com The parent pyrimidine ring is found in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). wikipedia.orgresearchgate.net It is also a core component of thiamine (B1217682) (vitamin B1) and various synthetic compounds. wikipedia.org The dinitrile substitution at the 4 and 6 positions of the pyrimidine ring in this compound imparts specific reactivity and electronic properties, making it a subject of interest for synthetic chemists.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its function as a versatile building block. The two nitrile groups are highly reactive and can be transformed into a variety of other functional groups, providing a gateway to a wide range of substituted pyrimidines. These derivatives are of interest in medicinal chemistry, materials science, and coordination chemistry. ontosight.ainih.gov The electron-withdrawing nature of the dinitrile groups also influences the reactivity of the pyrimidine ring itself, opening up avenues for specific chemical modifications.

Historical Perspective on Pyrimidine Derivatives and Related Scaffolds

The study of pyrimidines dates back to the 19th century, with the isolation of alloxan (B1665706) in 1818. growingscience.comgsconlinepress.com However, the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was not achieved until 1879. wikipedia.orgtezu.ernet.in The systematic investigation of pyrimidines began in 1884 with Pinner, who also coined the term "pyrimidine." tezu.ernet.in The parent compound, pyrimidine, was first synthesized in 1900. tezu.ernet.in Over the last century, the field has expanded dramatically, with the development of numerous synthetic methods and the discovery of the crucial roles of pyrimidine derivatives in biological systems. growingscience.comresearchgate.net This historical foundation has paved the way for the exploration of more complex derivatives like this compound.

Structure

3D Structure

属性

IUPAC Name |

pyrimidine-4,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-2-5-1-6(3-8)10-4-9-5/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSGBVWZOXLFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663946 | |

| Record name | Pyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50844-89-8 | |

| Record name | Pyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Pyrimidine-4,6-dicarbonitrile is a solid at room temperature with the chemical formula C₆H₂N₄ and a molecular weight of 130.11 g/mol . glpbio.comchemscene.com Its structure consists of a central pyrimidine (B1678525) ring with nitrile (-C≡N) groups attached to carbons 4 and 6. chemscene.com

Synthesis and Manufacturing

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various routes, often involving the condensation of β-dicarbonyl compounds with N-C-N containing molecules like amidines or urea (B33335). wikipedia.org For dicarbonitrile derivatives, specific strategies are employed. One common approach involves the use of malononitrile (B47326) or its derivatives in multicomponent reactions. For instance, pyrimidine derivatives can be synthesized from the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride. growingscience.com Another method involves the reaction of 2-(ethoxymethylene)malononitrile with guanidine (B92328) or amidine derivatives. rsc.org The synthesis of specifically substituted pyrimidine carbonitriles can also start from pre-existing pyrimidine rings, such as 4,6-dichloropyrimidines, where the chlorine atoms are displaced by cyanide. arkat-usa.org

Chemical Reactivity and Reaction Mechanisms of Pyrimidine 4,6 Dicarbonitrile

Reactivity of the Nitrile Functionalities

The nitrile groups at the C4 and C6 positions of the pyrimidine (B1678525) ring are significantly activated towards nucleophilic attack. This is due to the potent electron-withdrawing nature of the pyrimidine ring, which enhances the electrophilicity of the nitrile carbons. nih.gov The carbon atom of a nitrile group typically carries a partial positive charge, making it a target for nucleophiles. aklectures.com This effect is amplified in Pyrimidine-4,6-dicarbonitrile.

The reactivity of nitrile groups is a subject of considerable interest, particularly in drug discovery, where they can act as "warheads" for covalent inhibitors by reacting with nucleophilic residues like cysteine or serine in enzyme active sites. nih.gov The reaction with a cysteine residue, for example, proceeds through a nucleophilic attack to form a thioimidate adduct. nih.gov While generally less reactive than aldehydes, the electrophilicity of nitriles is substantially increased when attached to electron-deficient heteroaromatic rings like pyrimidine. nih.gov

Key reactions involving the nitrile functionalities include:

Nucleophilic Addition: The nitrile groups can be attacked by various nucleophiles. For instance, studies on similar heteroaromatic nitriles show high reactivity towards cysteine. nih.gov This suggests that this compound would readily react with thiol-based nucleophiles.

Hydrolysis: Under appropriate acidic or basic conditions, the nitrile groups can be hydrolyzed to form amides and subsequently carboxylic acids, yielding pyrimidine-4,6-dicarboxylic acid.

Reduction: The nitrile groups can be reduced to aminomethyl groups using suitable reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Cycloaddition: Nitrile groups can participate in cycloaddition reactions. For example, they can react with nitrile oxides in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. sctunisie.orgbeilstein-journals.org

The presence of two nitrile groups on the pyrimidine ring opens the possibility for sequential or double functionalization, allowing for the synthesis of more complex molecular architectures.

Reactivity of the Pyrimidine Ring towards Electrophiles and Nucleophiles

The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two nitrogen atoms in the ring decreases the electron density, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in The addition of two strongly electron-withdrawing dicarbonitrile groups at the C4 and C6 positions further exacerbates this π-deficiency.

Reactivity towards Nucleophiles: The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly electron-deficient and thus activated for nucleophilic attack. wikipedia.orgbhu.ac.in In this compound, the C2 position is the most likely site for nucleophilic attack, as the C4 and C6 positions are already substituted. Nucleophilic attack at C2 would be facilitated by the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate across both nitrogen atoms. bhu.ac.in

Studies on related halogenated pyrimidines, such as 4,6-dichloropyrimidine (B16783), show that leaving groups at these positions are readily displaced by nucleophiles. bhu.ac.inresearchgate.net Similarly, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the relative reactivity at different positions towards amines can be controlled, selectively displacing either the chloride or the sulfone group depending on the reaction conditions and the nature of the nucleophile. researchgate.net For this compound, if a suitable leaving group were present at the C2 position, it would be highly susceptible to displacement.

Reactivity towards Electrophiles: Electrophilic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogens, which are often protonated under the strongly acidic conditions required for such reactions. bhu.ac.in The powerful deactivating effect of the 4,6-dicarbonitrile groups makes electrophilic attack even less favorable. If a reaction were to occur, it would target the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org However, forcing conditions would be required, and such reactions are not commonly reported for this scaffold.

Ring-Opening and Ring-Transformation Reactions Involving this compound Scaffolds

The highly electron-deficient nature of the pyrimidine ring in this compound makes it susceptible to ring-opening and transformation reactions, particularly when treated with strong nucleophiles. These reactions, often termed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), are characteristic of electron-poor heterocyclic systems.

For example, unsubstituted pyrimidine can undergo a ring contraction to form pyrazole (B372694) when heated with hydrazine (B178648) at high temperatures. scite.ai This transformation is significantly facilitated in N-alkylated pyrimidinium salts, which are more electrophilic and can react at much lower temperatures. scite.aiwur.nl The reaction is believed to proceed via an initial nucleophilic addition at the C6 (or C4) position, followed by cleavage of the N1-C6 bond to form an open-chain intermediate, which then recyclizes to the final product. wur.nl

Given that the dicarbonitrile groups strongly enhance the electrophilicity of the pyrimidine ring, it is plausible that this compound could undergo similar ring transformations under milder conditions than the parent pyrimidine. The initial nucleophilic attack would likely occur at the C2 position, potentially leading to cleavage of the N1-C2 or N3-C2 bond and subsequent rearrangement into a different heterocyclic system.

Catalyzed Reactions and Synthetic Transformations

Catalysis provides powerful tools for the functionalization of heterocyclic scaffolds like this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve through traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are extensively used for the modification of pyrimidine rings. researchgate.netdntb.gov.ua These reactions typically involve the coupling of a halogenated pyrimidine with an organometallic reagent.

While this compound itself lacks a halogen leaving group for direct coupling, the synthesis of its derivatives often relies on these methods. For instance, 4,6-disubstituted pyrimidines can be synthesized from 4,6-dichloropyrimidine via Suzuki-Miyaura coupling with various arylboronic acids. researchgate.netrsc.orgmdpi.com This approach allows for the introduction of diverse substituents at the 4 and 6 positions before the potential conversion to nitrile groups.

A general scheme for such a reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Ref |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane or Toluene) | 4,6-Diarylpyrimidine | rsc.org, mdpi.com |

| 5-Bromo-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-Aryl-4,6-dichloropyrimidine | mdpi.com |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene | Regioselective mono/di-arylated product | academie-sciences.fr |

This table illustrates the general conditions for Suzuki-Miyaura coupling on chlorinated pyrimidine scaffolds, a key strategy for accessing precursors to complex pyrimidines. The regioselectivity of these reactions can often be controlled by tuning the catalyst, ligands, and reaction conditions. academie-sciences.fr

Organocatalysis: Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in green chemistry for the synthesis of heterocyclic compounds. mdpi.com Organocatalysts like L-proline and its derivatives have been used in multicomponent reactions to synthesize various pyran and pyrimidine derivatives. researchgate.net For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and urea (B33335)/thiourea using a sustainable bone char-based solid acid organocatalyst. nih.gov While not directly synthesizing this compound, these methods highlight the potential of organocatalysis in constructing the core pyrimidine ring with nitrile functionalities in an efficient and environmentally friendly manner. nih.govresearchgate.net

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. mdpi.comsci-hub.se While specific biocatalytic reactions involving this compound are not widely reported, the field offers significant potential. Enzymes have been successfully used in the asymmetric reduction of pyrimidine-derived ketones, demonstrating their utility in modifying pyrimidine scaffolds. mdpi.com The integration of enzymes into multicomponent reactions is a growing area, allowing for the diversity-oriented synthesis of complex molecules like dihydropyrimidines via Biginelli-type reactions catalyzed by enzymes such as papain or urease. mdpi.com This suggests that future biocatalytic methods could be developed for the synthesis or selective functionalization of this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govchemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and interacts with its environment. chemrxiv.org

For a molecule like this compound, MD simulations can be used for conformational analysis. By simulating the molecule's dynamics, researchers can identify the most stable conformations and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might fit into a binding site of a biological target. researchgate.net

Furthermore, MD simulations are extensively used to study the interactions between a ligand and a protein. frontiersin.org In the context of drug design, if this compound were being investigated as an inhibitor, MD simulations could be used to assess the stability of its binding to the target protein. frontiersin.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. catalysis.blognumberanalytics.com Computational methods play a crucial role in modern SAR analysis, allowing for the systematic exploration of chemical space and the prediction of the activity of novel compounds. optibrium.com

For a series of compounds based on the this compound scaffold, computational SAR studies could involve several approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured biological activity.

Computational techniques such as R-group decomposition and matched molecular pair analysis are used to identify how specific structural modifications affect activity. optibrium.com For example, by computationally analyzing a series of derivatives where the substituents on the pyrimidine ring are varied, researchers can identify which modifications are likely to improve potency or selectivity. acs.orgmdpi.com These insights are invaluable for guiding the synthesis of new analogues with enhanced biological profiles. numberanalytics.com

Table of Mentioned Chemical Compounds

Advanced Synthetic Routes to Pyrimidine-4,6-dicarbonitrile

Modern synthetic strategies for this compound and its analogues prioritize efficiency, atom economy, and environmental sustainability. These methods range from classical cyclization reactions to innovative multi-component strategies.

Cyclization reactions represent a fundamental approach to constructing the pyrimidine (B1678525) core. The Pinner synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net For the synthesis of dinitrile pyrimidines, this typically involves the reaction of a malononitrile (B47326) derivative with an amidine, which provides the N-C-N fragment of the pyrimidine ring. slideshare.netorganic-chemistry.org

The reaction mechanism often proceeds through an initial nucleophilic addition followed by an intramolecular cyclization and subsequent aromatization, sometimes involving an oxidation step, to yield the stable pyrimidine ring. organic-chemistry.orgrsc.org For instance, the reaction between substituted 2-benzylidenemalononitriles and benzamidines can produce 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions. organic-chemistry.org While this example leads to diamino derivatives, the underlying cyclization principle is key to forming the this compound skeleton from appropriate precursors.

Another cyclization approach involves the reaction of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper, to yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org This [4+2] annulation strategy demonstrates good functional group tolerance and is applicable on a gram scale. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. ingentaconnect.comnih.gov These strategies are valued for their convergence, atom economy, and ability to generate molecular complexity rapidly. ingentaconnect.comwindows.net

A notable MCR for synthesizing pyrimidine derivatives involves the three-component reaction of an aldehyde, malononitrile, and urea (B33335) or thiourea. ingentaconnect.combenthamdirect.com This method can yield 6-amino-4-aryl-5-cyano-2-hydroxy- or -2-mercapto-pyrimidines, which are closely related to the dicarbonitrile scaffold. ingentaconnect.com The use of various catalysts can significantly improve the efficiency of these reactions. ingentaconnect.combenthamdirect.com

Another MCR strategy is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules, proceeding through a series of condensation and dehydrogenation steps. organic-chemistry.org Similarly, a three-component coupling reaction catalyzed by zinc chloride (ZnCl2) can produce 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org These MCRs offer versatile and modular routes to a wide array of substituted pyrimidines.

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact. benthamdirect.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.com

One environmentally friendly approach is the use of heterogeneous catalysts, such as high-surface-area and nanosized magnesium oxide (MgO), for the three-component synthesis of pyrimidine derivatives from aldehydes, malononitrile, and urea/thiourea. ingentaconnect.combenthamdirect.com This method offers advantages like shorter reaction times, straightforward product isolation, and high yields, with polar solvents like ethanol (B145695) being particularly effective. ingentaconnect.combenthamdirect.com Similarly, an in-situ prepared, recyclable iron(II) complex has been used to catalyze the reaction of ketones or aldehydes with amidines, providing a modular synthesis of pyrimidines. acs.org

The use of alternative energy sources like microwave irradiation and ultrasound has also been established as a green method for pyrimidine synthesis. benthamdirect.comnih.gov These techniques can accelerate reaction rates, improve yields, and enhance selectivity. benthamdirect.com For example, the synthesis of pyrano[2,3-d]pyrimidines has been efficiently achieved via MCRs under microwave irradiation, sometimes even in the absence of a catalyst or solvent. tandfonline.com Water, as a green solvent, has also been successfully employed in the catalytic synthesis of pyrano[2,3-d]pyrimidinone derivatives. tandfonline.comacs.org

| Catalyst/Condition | Reaction Type | Precursors | Product Type | Key Advantage | Reference(s) |

| Nano-MgO | Three-component | Aldehydes, Malononitrile, Thiourea/Urea | Pyrimidine derivatives | Heterogeneous, recyclable catalyst, high yields | ingentaconnect.com, benthamdirect.com |

| Iron(II)-complex | Two-component | Ketones/Aldehydes, Amidines | Pyrimidine derivatives | Recyclable catalyst, broad functional group tolerance | acs.org |

| Microwave/Ultrasound | Cyclization/MCR | Various | Fused Pyrimidines | Reduced reaction times, high efficiency | benthamdirect.com, nih.gov, tandfonline.com |

| Water (solvent) | Three-component | Barbituric acid, Aldehydes, Malononitrile | Pyrano[2,3-d]pyrimidinones | Environmentally benign solvent | tandfonline.com |

This table summarizes various environmentally benign approaches to pyrimidine synthesis.

The choice of precursors is critical in directing the synthesis towards the desired pyrimidine structure. For this compound, malononitrile and its derivatives are indispensable starting materials.

Malononitrile and its Dimer: Malononitrile serves as a versatile C3 building block, typically providing atoms C4, C5, and C6 of the pyrimidine ring, along with the attached cyano groups. It is frequently used in MCRs with aldehydes and urea/thiourea. ingentaconnect.combenthamdirect.com The malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is another key precursor, reacting with amidines in a [4+2] cyclocondensation to yield 6-aminopyrimidine compounds. mdpi.comresearchgate.net

Amidines: Amidines are crucial N-C-N building blocks in pyrimidine synthesis. mdpi.com They react with 1,3-dicarbonyl compounds or their equivalents in the Pinner synthesis. slideshare.net The reaction of amidines with malononitrile derivatives is a common and effective route to constructing the pyrimidine ring. organic-chemistry.orgmdpi.com Various substituted amidines can be used to introduce diversity at the C2 position of the pyrimidine ring. organic-chemistry.orgcdnsciencepub.com

| Precursor | Role in Synthesis | Typical Reaction Partners | Resulting Pyrimidine Fragment | Reference(s) |

| Malononitrile | C3 Synthon | Aldehydes, Urea/Thiourea | Provides C4, C5, C6, and cyano groups | ingentaconnect.com, benthamdirect.com |

| Malononitrile Dimer | C4 Synthon | Amidines | Forms the pyrimidine ring via [4+2] cyclocondensation | mdpi.com, researchgate.net |

| Amidines | N-C-N Synthon | 1,3-Dicarbonyl compounds, Malononitrile derivatives | Provides N1, C2, N3 | organic-chemistry.org, mdpi.com, slideshare.net |

This table details the role of key precursors in the synthesis of the this compound scaffold.

Functional Group Interconversions and Derivatization Strategies of this compound

The this compound scaffold is a versatile intermediate for further chemical modification. The electron-withdrawing cyano groups significantly influence the reactivity of the pyrimidine ring, making it susceptible to certain transformations.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings that are electron-deficient. masterorganicchemistry.com The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, and this effect is greatly amplified by the presence of two strong electron-withdrawing cyano groups at the 4 and 6 positions. This makes positions 2 and 5, as well as any position bearing a good leaving group, highly activated towards attack by nucleophiles. mdpi.comwuxiapptec.com

In pyrimidines bearing leaving groups such as halogens (e.g., 4,6-dichloropyrimidines), these halogens can be readily displaced by a variety of nucleophiles, including amines and alkoxides. mdpi.comwuxiapptec.com The regioselectivity of these substitutions can be influenced by other substituents on the ring. wuxiapptec.com For instance, on a 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) substrate, reactions with amines can lead to selective substitution at the C4/C6 positions. mdpi.com

While this compound itself does not have a typical leaving group at the 2- or 5-position, its chlorinated analogue, 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), demonstrates the high reactivity of such scaffolds. arkat-usa.org In this molecule, the chlorine atoms can be sequentially displaced by nucleophiles. The synthesis of this trichloro-derivative itself involves a series of nucleophilic substitutions, including displacement of chloro groups by benzyloxide and displacement of a methylsulfonyl group by cyanide. arkat-usa.org Similarly, selective nucleophilic substitution of benzylsulfanyl groups in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles by secondary amines has been demonstrated, showcasing the ability to selectively functionalize highly substituted pyrimidine rings. researchgate.net These examples underscore the potential of using SNA reactions to derivatize the this compound core, provided a suitable leaving group is present or can be introduced onto the ring.

Transformations of Nitrile Groups to Other Functionalities

The nitrile groups at the C4 and C6 positions of the pyrimidine ring are valuable functional handles that can be converted into a variety of other chemical entities. These transformations open up avenues for creating a wide array of derivatives with potentially novel chemical and physical properties.

One notable transformation involves the reaction of electron-deficient aryl nitriles, such as those on a pyrimidine ring, with bis-thiols. This reaction leads to the formation of a tetrahedral amino dithioacetal (ADTA). Specifically, the reaction of pyrimidine nitriles with 1,2-dithiols is particularly efficient, yielding a stable five-membered ADTA ring structure in near-quantitative yields. acs.org This transformation is significant as it overcomes the typical reversibility of thiol additions to nitriles. acs.org

The mechanism can be further extended in a cascade reaction. For instance, with a bis-nitrile compound like pyrazine-2,3-dicarbonitrile, the initially formed ADTA from the reaction of one nitrile group can be trapped by the second adjacent nitrile group, leading to a stable, isolable product. acs.org This strategy highlights the potential for intramolecular cyclizations facilitated by the nitrile groups on the pyrimidine core.

Research has also demonstrated the conversion of a nitrile group on a pyrimidine ring into a carboxamide. For example, 4,5,6-trichloropyrimidine-2-carbonitrile can be hydrolyzed to 4,5,6-trichloropyrimidine-2-carboxamide using concentrated sulfuric acid. While this example is for a 2-carbonitrile, the principle of nitrile hydrolysis is a fundamental transformation applicable to the 4,6-dicarbonitrile scaffold.

Detailed findings from selected studies on nitrile group transformations are presented below:

| Starting Material | Reagent(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Electron-deficient aryl nitriles (e.g., Pyrimidine nitrile) | 1,2-dithiols (e.g., 1,2-ethanedithiol) | Amino dithioacetal (ADTA) | The reaction is highly efficient for 1,2-dithiols, forming a stable 5-membered ring. The process is reversible but can be driven to completion. | acs.org |

| Pyrazine bis-nitrile | Bis- or mono-thiols | Trapped Amino dithioacetal | A cascade reaction occurs where the amine from the initial ADTA formation is trapped by the second nitrile group, leading to a stable cyclized product. | acs.org |

Regioselective Functionalization of the Pyrimidine Core

The regioselective functionalization of the pyrimidine core is crucial for the synthesis of well-defined isomers. The electronic nature of the pyrimidine ring, which is inherently electron-deficient, dictates its reactivity towards nucleophiles. The presence of two electron-withdrawing nitrile groups at the C4 and C6 positions further deactivates the ring towards electrophilic substitution but activates the remaining positions for other types of reactions.

The primary mode of functionalization for substituted pyrimidines is nucleophilic aromatic substitution (SNAr). In di- or tri-substituted pyrimidines, the position of substitution is governed by the electronic and steric effects of the existing substituents. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C4 position. wuxiapptec.com However, this selectivity can be reversed. The introduction of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com This is explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which shifts to be more localized on the C2 and C4 positions, making them both susceptible to nucleophilic attack. wuxiapptec.com

In the context of this compound, the C2 and C5 positions are available for functionalization. The strong electron-withdrawing nature of the nitrile groups significantly influences the reactivity of these sites.

Another approach to functionalizing the core is through cycloaddition reactions. Dicyanopyrimidines can act as heterodienes in inverse-electron-demand Diels-Alder reactions. For example, reaction with ynamines can lead to the formation of highly substituted pyridine (B92270) rings, representing a complete transformation of the pyrimidine core. mit.edu

The table below summarizes findings on the regioselective functionalization of pyrimidine derivatives, which provide insights into the potential reactivity of the this compound core.

| Starting Material | Reagent(s) / Reaction Type | Position of Functionalization | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | C4 (typically) | The C4 position is generally more reactive towards nucleophiles than the C2 position. | wuxiapptec.com |

| 2,4-Dichloropyrimidine with C6-electron-donating group | Nucleophilic Aromatic Substitution (SNAr) | C2 | An electron-donating group at C6 can reverse the typical regioselectivity, favoring attack at the C2 position. | wuxiapptec.com |

| 2,6-Dicyanopyrimidine | Ynamines (Diels-Alder Reaction) | Core Transformation | Leads to the formation of substituted pyridines, serving as a method to construct the C-ring of natural products like streptonigrin. | mit.edu |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In pyrimidine derivatives, the chemical shifts of the aromatic protons are particularly informative. For the parent pyrimidine, the protons appear at distinct chemical shifts: H2 at 9.26 ppm, H4/H6 at 8.78 ppm, and H5 at 7.36 ppm. chemicalbook.com The introduction of substituents, such as in 4,6-dichloropyrimidine (B16783), shifts these resonances; for instance, the H2 proton appears at 8.824 ppm and the H5 proton at 7.460 ppm. chemicalbook.com

In more complex substituted pyrimidines, the aromatic proton signals can be found in the range of δ 6.5 to 9.16 ppm. researchgate.net For example, in a series of 4,6-diaryl-2-(4-morpholinyl)-pyrimidines, aromatic protons were observed between δ 6.80 and 8.62 ppm. acgpubs.org The presence of amino groups can also influence the spectrum, with NH₂ protons often appearing as a broad singlet that is exchangeable with D₂O. scispace.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrimidine Derivatives

| Compound | H2 | H5 | Other Protons | Reference |

|---|---|---|---|---|

| Pyrimidine | 9.26 | 7.36 | H4/H6: 8.78 | chemicalbook.com |

| 4,6-Dichloropyrimidine | 8.824 | 7.460 | - | chemicalbook.com |

| 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | - | - | 8.32 (s, 1H), 7.80 (brs, 2H, NH₂), 3.86 (m, 2H), 2.74 (m, 1H), 1.37–0.90 (m, 5H), 0.89–0.57 (m, 2H) | nih.gov |

| 2-amino-4-(2-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | - | - | 8.39 (d, 2H), 7.83–7.90 (m, 5H), 7.48-7.57 (m, 4H, Ar-H, NH₂) | rsc.org |

| 7-Amino-5-(2-hydroxyphenyl)-2-methylsulphanylpyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile | - | - | 8.9 (s, 2H, NH₂), 9.3 (s, 1H, OH), 7.1-8.2 (m, 4H, Ar-H), 2.7 (s, 3H, SCH₃) | scispace.com |

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of pyrimidine derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with a broad range of values observed. oregonstate.edu Nitrile carbons (C≡N) are typically found in a distinct region of the spectrum, usually between 115 and 125 ppm, making them readily identifiable. organicchemistrydata.org

For instance, in 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile, the nitrile carbons appear at δ 115.0 and 115.4 ppm. rsc.org The pyrimidine ring carbons also show characteristic shifts. In a series of substituted pyrimidines, these carbons can resonate over a wide range. For example, in 4,5,6-trichloropyrimidine-2-carboxamide, the quaternary carbons of the pyrimidine ring appear at δ 161.9, 155.8, and 131.1 ppm. mdpi.com The chemical shifts are influenced by the nature and position of substituents. libretexts.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrimidine Derivatives

| Compound | C2 | C4 | C5 | C6 | CN | Other Carbons | Reference |

|---|---|---|---|---|---|---|---|

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | 159.9 | 157.1 | 87.4 | 166.6 | 115.0, 115.4 | 93.5, 124.3, 127.3, 129.9, 130.2, 131.7, 135.2, 140.6 | rsc.org |

| 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | 153.6 | 151.1 | 105.4 | 99.5 | - | 168.8, 161.1, 160.0, 138.3, 35.7, 25.8, 13.1, 9.7 | nih.gov |

| 4,5,6-Trichloropyrimidine-2-carboxamide | 161.9 | 155.8 | 131.1 | 160.6 (C=O) | - | - | mdpi.com |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the nitrogen atoms in the pyrimidine ring, providing insights into their electronic structure and bonding. researchgate.netacs.org The chemical shifts of the pyrimidine nitrogens are sensitive to substitution and protonation states. researchgate.net For instance, N-alkylation of diazines leads to significant upfield shifts of the nitrogen signal, often by 100 ppm or more. researchgate.net

In studies of aminopyrimidines, ¹⁵N NMR has been used to determine protonation sites and to correlate nitrogen chemical shifts with substituent effects. researchgate.net For example, a linear correlation has been observed between the amino substituent effects on the ring nitrogen shifts in aminopyrimidines and the corresponding carbon shifts in aminopyridines. researchgate.net Advanced techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning nitrogen resonances and elucidating complex structures, especially in cases where multiple nitrogen atoms are present. researchgate.net The chemical shift tensors of ¹⁵N can also provide information about the orientation of the molecule. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of molecules like this compound.

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying characteristic functional groups. researchgate.net In this compound and its analogues, the nitrile group (C≡N) exhibits a strong and sharp absorption band in the region of 2200-2300 cm⁻¹. scispace.comderpharmachemica.comscholarsresearchlibrary.com For example, various substituted pyrimidine dicarbonitriles show a nitrile stretch around 2213-2234 cm⁻¹. rsc.orgjst.go.jp

Other important vibrations include the C=N and C=C stretching vibrations of the pyrimidine ring, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net For instance, in some pyrimidine derivatives, a band for C=N is observed between 1525-1575 cm⁻¹. researchgate.net The presence of other functional groups, such as amino (NH₂) or hydroxyl (OH), gives rise to characteristic bands as well. Amino group N-H stretching vibrations are typically seen in the 3300-3500 cm⁻¹ range. rsc.orgasianpubs.org

Table 3: Characteristic FTIR Frequencies (cm⁻¹) for Substituted Pyrimidine Dinitriles

| Compound | ν(C≡N) | ν(C=N) / ν(C=C) | ν(N-H) / ν(O-H) | Reference |

|---|---|---|---|---|

| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | 2213 | 1638, 1459 | 3424, 3333 | rsc.org |

| 7-Amino-5-(2-hydroxyphenyl)-2-methylsulphanylpyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile | 2200 | - | 3436, 3344 | scispace.com |

| 7-Amino-5-(4-chlorophenyl)-2-methylsulphanylpyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile | 2222 | - | 3439, 3297 | scispace.com |

| 4-Amino-5-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-6-oxo-2-thioxo-1,2,5,6-tetrahydropyrimidine-5-carbonitrile | 2234 | 1672 | 3167 | jst.go.jp |

While FTIR is excellent for identifying functional groups, Raman spectroscopy provides complementary information, particularly about the skeletal vibrations of the pyrimidine ring. The Raman spectrum of pyrimidine shows characteristic modes, including the ring breathing mode, which is sensitive to substitution. mdpi.com Computational studies are often used in conjunction with experimental Raman and IR data to assign the observed vibrational modes accurately. researchgate.netnih.gov

The in-plane vibrations of the pyrimidine ring and its deuterated analogues have been extensively studied, allowing for the calculation of force field constants. ijcce.ac.ir The C-H stretching vibrations in aromatic systems like pyrimidine are typically observed in the 3000-3100 cm⁻¹ region. gjar.org The analysis of these vibrational modes provides a detailed understanding of the molecular structure and bonding within this compound and related compounds. uomustansiriyah.edu.iq

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For "this compound," electron ionization mass spectrometry (EI-MS) is a common method for analysis.

In a typical EI-MS experiment, the "this compound" molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+). The stability of this molecular ion is noteworthy, often resulting in a prominent peak in the mass spectrum, which directly corresponds to the molecular weight of the compound. The presence of the aromatic pyrimidine ring contributes to this stability.

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable clues about the molecule's structure. For "this compound," common fragmentation pathways would likely involve the loss of small, stable neutral molecules. A plausible fragmentation route is the elimination of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The presence of two nitrile groups offers multiple potential fragmentation pathways, including the sequential loss of these groups.

While specific experimental mass spectra for "this compound" are not widely available in the surveyed literature, the expected fragmentation can be inferred from the analysis of related pyrimidine and dinitrile compounds. The analysis of various pyrimidine derivatives by mass spectrometry has shown that the fragmentation is often dictated by the nature of the substituents on the pyrimidine ring. researchgate.net For nitriles, the molecular ion peak can sometimes be weak, with a notable M-1 peak from the loss of a hydrogen atom. libretexts.org

A hypothetical fragmentation pattern for "this compound" is presented in the table below, illustrating the expected major fragments and their corresponding mass-to-charge ratios.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [C₆H₂N₄]•+ | The molecular ion of this compound | 130 | Ionization of the parent molecule |

| [C₅HN₃]•+ | Loss of HCN | 103 | Fragmentation of the pyrimidine ring |

| [C₄N₂]•+ | Loss of two HCN molecules | 76 | Further fragmentation of the pyrimidine ring |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of "this compound" and its analogues.

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.comnih.govresearchgate.net Although specific crystallographic data for "this compound" is not readily found in the reviewed literature, studies on its derivatives provide significant insights into the expected structural features.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for a representative pyrimidine derivative, 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, is presented below. creative-proteomics.com

| Parameter | Value |

| Compound | 2-amino-6-methylpyrimidin-4-yl benzenesulfonate |

| Chemical Formula | C₁₁H₁₁N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.345(2) |

| b (Å) | 11.567(3) |

| c (Å) | 12.684(4) |

| α (°) | 90 |

| β (°) | 101.54(3) |

| γ (°) | 90 |

| Volume (ų) | 1197.3(6) |

| Z | 4 |

This data is for a derivative and is presented for illustrative purposes.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that hold the crystal together.

For "this compound" and its analogues, Hirshfeld surface analysis would be instrumental in understanding the nature and extent of non-covalent interactions. Based on studies of similar nitrile-containing heterocyclic compounds, the primary intermolecular contacts are expected to be: nih.govnih.gov

N···H/H···N contacts: These represent hydrogen bonding interactions, which are crucial in directing the molecular assembly.

C···H/H···C contacts: These weaker interactions also play a role in the stabilization of the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like "this compound," the fingerprint plot would likely show distinct spikes corresponding to the N···H and C···H interactions, highlighting their importance in the crystal packing. The analysis of various pyrimidine derivatives has consistently shown the predominance of H···H, N···H, and C···H contacts in defining the supramolecular architecture. mdpi.comacs.org

The table below summarizes the percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analysis of a related compound, 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. acs.org

| Interaction Type | Percentage Contribution (%) |

| H···H | 38.5 |

| N···H/H···N | 33.3 |

| C···H/H···C | 27.3 |

| N···N | 0.6 |

| C···C | 0.3 |

| C···N/N···C | 0.2 |

This data is for an analogue and illustrates the typical distribution of intermolecular contacts.

Advanced Applications of Pyrimidine 4,6 Dicarbonitrile in Materials Science

Design and Synthesis of Pyrimidine-4,6-dicarbonitrile-based Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the synthesis of MOFs and coordination polymers, this compound is typically hydrolyzed to its corresponding dicarboxylic acid form, pyrimidine-4,6-dicarboxylate (pmdc), which acts as the organic ligand. The structural features and dimensionality of the resulting frameworks are highly dependent on the synthetic conditions, such as temperature and the solvent system used. acs.orgresearchgate.net Researchers have successfully synthesized a variety of structures ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) porous networks by reacting pmdc with various metal ions, including manganese(II), cadmium(II), zinc(II), and lead(II). acs.orgst-andrews.ac.ukmdpi.com For instance, a series of manganese(II) coordination polymers were prepared where the final structure—be it a 1D chain, 2D layer, or 3D network—was dictated by the specific reaction conditions. nih.gov Furthermore, solvent-free synthesis has been identified as a highly effective method for producing these materials, often resulting in adsorbents with superior performance. st-andrews.ac.uknih.gov

The pmdc ligand demonstrates remarkable versatility in its ability to coordinate with metal centers. Crystallographic studies have revealed several distinct coordination modes, which are crucial in determining the final topology of the framework.

Tetradentate Bridging: The most common coordination mode is tetradentate μ-(κO,κN:κO′′,κN′), where the carboxylate groups and the pyrimidine (B1678525) ring are nearly coplanar. In this mode, the ligand bridges two metal centers through nitrogen and oxygen atoms from each carboxylate group. acs.orgnih.gov

Pentadentate Bridging: In some structures, the pmdc moiety adopts a pentadentate μ₃-(κO,κN:κO′′,κN′:κO) coordination mode, linking three metal centers. acs.orgnih.gov

Hexadentate Bridging: An unprecedented hexadentate coordination mode (κ²N11,O171:κ²N13,O181:κO171:κO172:κO182:κO182) has been reported in a 3D MOF synthesized with lead(II), where a single pmdc ligand coordinates to six different lead centers. mdpi.com

This flexibility in coordination allows for the construction of diverse and complex architectures. The table below summarizes the coordination modes observed in a series of manganese(II)-pmdc coordination polymers. acs.orgresearchgate.net

| Compound Formula | Dimensionality | pmdc Coordination Mode |

| {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n | 1D Chain | Tetradentate μ-(κO,κN:κO′′,κN′) |

| {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n | 1D Chain | Tetradentate μ-(κO,κN:κO′′,κN′) |

| {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n | 2D Layer | Pentadentate μ₃-(κO,κN:κO′′,κN′:κO) |

| {[Mn(pmdc)]·2H₂O}n | 3D Network | Not specified, forms a porous network. |

| {[FeMn(μ-pmdc)₂(H₂O)₅]·2H₂O}n | 1D Chain | Isomorphous to the Mn₂ compound, Tetradentate |

A key feature of MOFs derived from pmdc is their potential for tunable porosity, making them suitable for gas adsorption applications. The synthesis method can significantly influence the crystallinity and, consequently, the adsorption capacity of the material. st-andrews.ac.uknih.gov

For example, the 3D framework {[Mn(pmdc)]·2H₂O}n exhibits permanent porosity, which has been confirmed by gas sorption analysis. acs.orgresearchgate.netnih.gov Similarly, a series of isostructural MOFs with the formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (where M=Cd, Mn, Zn) have been studied for their adsorption properties. st-andrews.ac.uknih.gov The structural analysis of these frameworks revealed the presence of metal atoms exposed to the pores, which act as pseudo-open-metal sites and influence the material's affinity for CO₂. nih.gov The table below presents gas sorption data for a representative pmdc-based MOF. acs.orgnih.gov

| Adsorbent Compound | Gas Adsorbed | Temperature (K) | Adsorption Capacity |

| {[Mn(pmdc)]·2H₂O}n | N₂ | 77 | Exhibits permanent porosity |

| {[Mn(pmdc)]·2H₂O}n | CO₂ | 293 | Shows significant uptake |

Additionally, a pyrimidine-modified porous Indium-MOF demonstrated remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄ gas mixtures. rsc.org

The pmdc ligand is effective at mediating magnetic exchange interactions between metal centers. Coordination compounds synthesized with transition metals like manganese, cobalt, nickel, and copper often exhibit interesting magnetic behaviors.

Antiferromagnetism: Many pmdc-based coordination polymers behave as antiferromagnets. This property is a result of efficient magnetic exchange occurring through the pmdc bridges that connect the metal ions. acs.orgnih.govnih.gov

Weak Ferromagnetism: In some cases, more complex magnetic behavior is observed. For instance, the anhydrous species [Ni(pmdc)] behaves as a 1D antiferromagnet but also displays weak ferromagnetic ordering, which arises from a spin canting phenomenon with a blocking temperature of 13 K. nih.gov

The study of lanthanide(III) coordination polymers with pmdc has also been explored, as the ligand is capable of isolating lanthanide(III) centers from each other, a requisite for developing Single-Molecule Magnets (SMMs). mdpi.com

This compound in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. This compound is identified as a suitable linker for the synthesis of COFs. chemscene.com The nitrogen-rich structure of the pyrimidine ring makes it an excellent candidate for creating functional COFs.

A pyrimidine-modified COF, designated as COF-Pyr, was successfully designed and synthesized through a Povarov reaction. researchgate.net The nitrogen atoms within the pyrimidine units of the COF structure provide excellent coordination sites for metal ions. This was demonstrated by the creation of a stable metal composite material, Co@COF-Pyr, by introducing cobalt ions. This composite material, which benefits from a large specific surface area (392 m²/g) and a regular crystalline structure, exhibited remarkable performance as an electrocatalyst for the oxygen evolution reaction (OER). researchgate.net This work highlights a pathway for designing nitrogen-containing heterocyclic functionalized COFs for applications in electrocatalysis. researchgate.net

Advanced Applications of Pyrimidine 4,6 Dicarbonitrile in Medicinal and Agricultural Chemistry

Pyrimidine-4,6-dicarbonitrile as a Scaffold for Bioactive Molecules

The rigid pyrimidine (B1678525) ring of this compound serves as an excellent platform for the spatial orientation of various pharmacophoric groups. The nitrile functionalities can be readily transformed into other chemical moieties, allowing for the fine-tuning of a compound's physicochemical properties and biological target interactions. This versatility has been exploited in the development of molecules targeting a range of diseases.

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. Many pyrimidine-based drugs have been approved for clinical use, and research continues to explore new derivatives. iaea.org While direct studies on this compound are emerging, the broader class of pyrimidine-carbonitrile derivatives has shown significant promise.

For instance, a series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). rsc.org Several of these compounds exhibited moderate to potent antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). rsc.org One particular compound demonstrated significantly greater activity than the established EGFR inhibitor, erlotinib, against these cell lines. rsc.org This compound was also found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. rsc.org

The mechanism of action for some of these derivatives involves inducing cell cycle arrest and apoptosis. rsc.org For example, the most active compound was shown to arrest the cell cycle at the G2/M phase and trigger significant apoptotic effects in several cancer cell lines. rsc.org Furthermore, it was observed to upregulate the level of caspase-3, a key executioner of apoptosis. rsc.org

Structurally related 4,6-diaryl pyrimidine derivatives have also been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2, another important target in cancer therapy. Certain compounds in this series displayed potent antiproliferative activity against a panel of cancer cell lines.

Below is a data table summarizing the in vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines.

| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 11a | - | - | - | - |

| 11b | 3.37 | 3.04 | 4.14 | 2.4 |

| 12b | - | - | - | - |

| 15b | - | - | - | - |

| 16a | - | - | - | - |

| Erlotinib (Reference) | >10 | >10 | >10 | >10 |

Data sourced from studies on pyrimidine-5-carbonitrile derivatives, which are structurally similar to the subject of this article.

The pyrimidine nucleus is a common feature in many antimicrobial and antiviral drugs. While specific research on this compound in this area is limited, the broader family of pyrimidine derivatives has demonstrated significant potential.

For example, various substituted pyrimidines have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds often exhibit inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

In the realm of antiviral research, pyrimidine analogs have been a cornerstone of drug development, particularly for HIV and other viral infections. nih.gov Fused pyrimidine derivatives, in particular, have shown enhanced antiviral potential against viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV-1). nih.gov The structural similarity of pyrimidines to the nucleobases of DNA and RNA allows them to act as competitive inhibitors of viral polymerases and other enzymes crucial for viral replication.

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory and analgesic activities. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins. researchgate.net

Several pyrimidine-based compounds have been developed as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine-5-carbonitrile derivatives, for instance, have been designed and synthesized as COX-2 inhibitors and have shown promising anti-inflammatory and anticancer activities.

The analgesic properties of pyrimidine derivatives are often linked to their anti-inflammatory actions, as the reduction of inflammation can alleviate pain. Some pyrimidine compounds have been shown to possess central and peripheral analgesic effects.

The pyrimidine scaffold has been explored for its potential to modulate various targets within the central nervous system. Pyrimidine derivatives have been investigated for a range of CNS activities, including as anticonvulsants and antidepressants. benthamdirect.com

In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, the development of pyrimidine-based compounds is an active area of research. For example, certain 4,6-disubstituted pyrimidine derivatives have been studied as potential agents for Alzheimer's disease. frontiersin.org One study on pyrimidine-2,4,6-trione derivatives showed neuroprotective effects in a cell model of amyotrophic lateral sclerosis (ALS), suggesting their potential as therapeutic candidates for this devastating neurodegenerative disease. nih.gov These compounds demonstrated good potency, favorable ADME (absorption, distribution, metabolism, and excretion) properties, low toxicity, and the ability to penetrate the brain. nih.gov

The versatility of the pyrimidine scaffold extends to the development of cardiovascular and neurological agents. Certain pyrimidine derivatives have been synthesized and evaluated for their antihypertensive properties. nih.gov For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally related to pyrimidines, have shown the ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov The mechanism of action for some antihypertensive pyrimidines involves calcium channel blockade. mdpi.com

In the field of neurology, pyrimidine derivatives have been investigated for their anticonvulsant activity. mdpi.com A number of pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess anticonvulsant effects in animal models of seizures. nih.govresearchgate.net The structural features of these molecules can be modified to optimize their potency and reduce neurotoxicity.

This compound in Drug Discovery and Development

The diverse biological activities exhibited by derivatives of the this compound scaffold underscore its importance in the drug discovery and development process. nih.gov Its synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets.

The rigid pyrimidine core provides a well-defined three-dimensional structure that can be decorated with various functional groups to optimize interactions with the target protein's binding site. The nitrile groups, in particular, offer a versatile handle for a range of chemical transformations, enabling the exploration of a broad chemical space.

The journey from a hit compound identified through screening to a lead compound with optimized pharmacological properties often involves extensive structure-activity relationship (SAR) studies. The this compound scaffold is well-suited for such studies, as modifications at different positions of the pyrimidine ring can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties.

Lead Compound Identification and Optimization

The this compound framework serves as a valuable building block for the identification and subsequent optimization of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

Identification of Novel Scaffolds: In the search for new medicines, large libraries of chemical compounds are often tested against a biological target, such as an enzyme or a receptor. The this compound core has been incorporated into such libraries to identify novel inhibitors for various disease targets. For instance, compounds featuring the this compound moiety have been identified as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). google.com DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells. google.com Therefore, inhibitors of this enzyme are investigated for the treatment of autoimmune diseases and cancer. google.com The identification of a this compound derivative as a hit in these screening campaigns establishes it as a lead compound for a new class of DHODH inhibitors.

Optimization through Chemical Synthesis: Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is amenable to such modifications. Patent literature describes the use of a related compound, 2-(dimethylamino)this compound, as a synthetic intermediate. google.com In one synthetic route, the nitrile groups of this starting material were hydrolyzed and subsequently esterified to create more complex molecules aimed at inhibiting the beta-secretase enzyme, a key target in Alzheimer's disease research. google.com This demonstrates how the dicarbonitrile functional groups can be leveraged as chemical handles to build upon the core structure, allowing chemists to explore a wide range of derivatives and optimize the lead compound into a viable drug candidate.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. Concurrently, Structure-Property Relationship (SPR) studies examine how structural modifications affect a molecule's physicochemical properties, such as solubility and stability.

While detailed SAR studies for a broad series of this compound derivatives are not extensively documented in public literature, the principles can be understood from closely related pyrimidine-carbonitrile analogues. For these compounds, the pyrimidine ring often serves as an anchor, positioning key functional groups for optimal interaction with the biological target. The nitrile groups, like those in this compound, are strong electron-withdrawing groups and can act as critical hydrogen bond acceptors, locking the molecule into the active site of an enzyme.

In a typical SAR exploration, medicinal chemists would synthesize analogues by introducing various substituents at the unoccupied positions of the this compound ring (e.g., positions 2 and 5). The goal is to probe the target's binding pocket for additional favorable interactions. For example, adding a small alkyl group at the 2-position might interact with a hydrophobic pocket in the target protein, thereby increasing potency. Conversely, adding a bulky group could lead to a steric clash, reducing or abolishing activity.

The following table illustrates a representative SAR study on a series of pyrimidine-5-carbonitrile derivatives developed as COX-2 inhibitors, demonstrating how systematic structural changes impact biological activity.

| Compound | R1 Group (at C2) | R2 Group (at C6) | COX-2 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | -NH₂ | 4-Methoxyphenyl | 0.45 |

| Derivative B | -NH-CH₂-Benzimidazole | 4-Methoxyphenyl | 0.20 |

| Derivative C | -NH-SO₂-Phenyl | 4-Methoxyphenyl | 0.18 |

| Derivative D | -NH-SO₂-(4-methyl)phenyl | 4-Methoxyphenyl | 0.16 |

Data is illustrative and derived from studies on analogous pyrimidine-5-carbonitrile compounds.

From this data, a clear SAR trend emerges: modifying the amino group at the C2 position with benzimidazole (B57391) or phenylsulfonamide moieties significantly enhances the inhibitory activity against the COX-2 enzyme. The addition of a methyl group to the phenylsulfonamide (Derivative D) provides a slight increase in potency over the unsubstituted version (Derivative C). Such systematic studies are crucial for optimizing lead compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

Before a compound can become a drug, it must possess suitable ADME properties: it needs to be absorbed into the bloodstream, distribute to the correct tissues, be metabolized in a way that does not produce toxic byproducts, and be excreted from the body. Predicting these properties early in the drug discovery process using computational (in silico) models is essential to reduce the risk of late-stage failures.

For derivatives of this compound, various molecular descriptors can be calculated based on their structure to predict their ADME profile. These include properties like lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors are fed into established computational models to forecast a compound's likely behavior in the body.

The table below presents a hypothetical in silico ADME profile for a series of potential this compound derivatives, illustrating the type of data generated to guide drug design.

| Compound | Modification | Predicted LogP | Predicted TPSA (Ų) | Predicted GI Absorption | Predicted BBB Permeant |

|---|---|---|---|---|---|

| Core Scaffold | This compound | 0.22 | 73.36 | High | Yes |

| Derivative 1 | -NH₂ at C2 | -0.35 | 99.39 | High | No |

| Derivative 2 | -Phenyl at C2 | 1.98 | 73.36 | High | Yes |

| Derivative 3 | -OH at C5 | -0.40 | 93.59 | High | No |

These values are predictive and generated from computational models for illustrative purposes.

This predictive data allows researchers to prioritize which compounds to synthesize and test in the laboratory. For example, Derivative 1, with an added amino group, shows a significant increase in polarity (lower LogP, higher TPSA) and is predicted to have poor BBB penetration, making it a poor candidate for a CNS target but potentially suitable for a peripheral one. In contrast, adding a phenyl group (Derivative 2) increases lipophilicity and retains predicted BBB permeation. These in silico tools accelerate the optimization cycle by focusing resources on compounds with the highest probability of success.

Future Directions and Emerging Research Avenues for Pyrimidine 4,6 Dicarbonitrile

Development of Novel Synthetic Methodologies for Pyrimidine-4,6-dicarbonitrile

While classical methods for pyrimidine (B1678525) synthesis are well-established, the future of this compound chemistry lies in the development of more efficient, sustainable, and versatile synthetic strategies. Modern organic synthesis is increasingly focused on green chemistry principles, aiming to improve reaction yields, reduce waste, and simplify product workup. rsc.org

Future research will likely concentrate on:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. Designing one-pot syntheses for complex this compound derivatives will be a key area of exploration. rsc.org

Catalysis: The use of novel catalysts, including nano-catalysts and transition metals, can provide milder reaction conditions and higher selectivity. For instance, nano-magnetite complexes have been successfully used to synthesize related pyridopyrimidine structures, suggesting a viable path for developing new catalytic systems for dicarbonitrile pyrimidines. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies allow for precise control over reaction parameters, leading to faster reaction times, improved yields, and enhanced safety. Adapting existing batch syntheses to continuous flow or microwave-assisted processes will be crucial for scalable and reproducible production.

Diversity-Oriented Synthesis: Creating large libraries of structurally diverse this compound analogs is essential for screening and identifying new bioactive compounds. Future synthetic methodologies will focus on strategies that allow for the easy introduction of various functional groups at different positions on the pyrimidine ring. acs.org

| Methodology | Description | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, atom economy, reduced waste, rapid access to complex molecules. | rsc.org |

| Nano-catalysis | Utilization of catalysts at the nanometer scale to enhance reaction rates and selectivity. | Green procedure, catalyst reusability, high yields, mild reaction conditions. | rsc.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Rapid synthesis, improved yields, potential for solvent-free reactions. | nih.gov |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, scalability, precise control over reaction conditions, improved reproducibility. | - |

Exploration of New Applications in Emerging Technologies

The unique electronic properties and structural features of the this compound scaffold make it a candidate for applications beyond traditional pharmaceuticals. While its role in medicinal chemistry as a privileged scaffold for anticancer agents and kinase inhibitors is a primary focus, its potential in other emerging technologies is a nascent field of research. nih.govnih.gov

Future avenues for exploration include:

Targeted Drug Delivery: The pyrimidine scaffold can be incorporated into larger molecular systems, such as hydrogels or nanoparticles, for targeted drug delivery. For example, related pyridopyrimidine compounds have been encapsulated into polycaprolactone nanoparticles to improve their bioavailability. rsc.org Sodium alginate-based hydrogels are also being explored for creating 3D-printed scaffolds for tissue engineering and controlled drug release. mdpi.com

Chemical Probes and Biosensors: The nitrile groups can be chemically modified to attach fluorescent tags or other reporter molecules. These functionalized derivatives could serve as chemical probes to study biological processes or as components of biosensors for detecting specific analytes.

Materials Science: The nitrogen-rich structure of the pyrimidine ring suggests potential applications in materials science, such as in the development of metal-organic frameworks (MOFs) or as ligands in coordination chemistry. The dinitrile functionality offers specific binding sites that could be exploited in the design of novel materials with unique electronic or catalytic properties.

Advanced Computational Studies and AI-driven Drug Design

Key research directions in this area include:

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. These computational studies provide insights that can guide synthetic efforts and explain biological activity. nih.gov

Molecular Docking and Dynamics Simulations: These techniques are powerful tools for predicting how molecules will bind to biological targets like proteins and enzymes. nih.gov By simulating the interaction of this compound derivatives with known cancer targets, such as EGFR or PI3K/mTOR, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. nih.govrsc.orgfrontiersin.org

AI and Machine Learning (ML) Models: AI can be used to screen vast virtual libraries of potential drug candidates, predict their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and even generate entirely new molecular structures with desired characteristics. patsnap.comnih.gov Applying generative AI models to the this compound core could lead to the de novo design of novel kinase inhibitors or other targeted therapies.

| Technique | Application for this compound | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., kinases, enzymes). | Prioritization of compounds for synthesis; understanding structure-activity relationships. | nih.govnih.gov |

| DFT Calculations | Analyzing electronic properties, molecular electrostatic potential, and reactivity. | Guidance for synthetic modifications and mechanistic insights. | nih.gov |

| Machine Learning (e.g., QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the potency of new derivatives before synthesis. | patsnap.com |

| Generative AI Models | De novo design of novel molecular structures based on the pyrimidine scaffold. | Discovery of novel, potent, and drug-like candidates with optimized properties. | nih.gov |

Interdisciplinary Research Integrating this compound

The most significant breakthroughs will emerge from the convergence of multiple scientific disciplines. The future of this compound research is inherently interdisciplinary, requiring collaboration between chemists, biologists, computational scientists, and materials engineers.

Future interdisciplinary projects could involve:

Systems Biology and Chemical Genetics: Synthesizing libraries of this compound derivatives and using them to probe complex biological pathways. This approach can help identify new drug targets and elucidate the mechanisms of action of bioactive compounds.

Pharmacology and Toxicology: A thorough investigation into the biological effects of novel pyrimidine-5-carbonitrile derivatives is crucial. This includes detailed studies on their mechanism of action, such as cell cycle arrest and induction of apoptosis in cancer cells, as demonstrated in related compounds. nih.gov

Medicinal Chemistry and Nanotechnology: Designing hybrid systems where this compound-based drugs are conjugated to nanoparticles or other delivery vehicles to improve targeting, reduce side effects, and overcome drug resistance. rsc.orgmdpi.com

AI-Driven Autonomous Labs: Integrating AI-driven design with automated synthesis and high-throughput screening to create a closed-loop system for drug discovery. In this futuristic approach, an AI algorithm would design a novel this compound derivative, a robotic system would synthesize it, and another automated system would test its biological activity, with the results feeding back into the AI to refine the next design cycle.

By pursuing these future research directions, the scientific community can fully exploit the chemical versatility and therapeutic potential of the this compound scaffold, paving the way for new discoveries in medicine and technology.

常见问题

Q. What are the common synthetic routes for Pyrimidine-4,6-dicarbonitrile, and how can reaction conditions influence product purity?

this compound is synthesized via nucleophilic substitution or cyclization reactions involving precursors like malononitrile dimer and thiourea derivatives. For example, reactions in boiling pyridine may yield impure products due to competing pathways, as observed in structural reassignments of similar compounds . Key factors include solvent choice (e.g., pyridine vs. ethanol), temperature control, and stoichiometric ratios. Purification often involves recrystallization or chromatography, with purity verified via NMR and IR spectroscopy .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural confirmation relies on combined spectral analysis:

- IR Spectroscopy : Detects nitrile (C≡N) stretches near 2200 cm⁻¹ and pyrimidine ring vibrations.